Oxidation Kinetics: TFIP Exhibits Distinct Rate Constants Relative to Non-Fluorinated and Hexafluorinated Analogs
In a direct kinetic study of alcohol oxidation by potassium tetraoxoferrate(VI) under basic conditions, 1,1,1-trifluoro-2-propanol (TFIP) demonstrates an oxidation rate that differs markedly from both its non-fluorinated parent (2-propanol) and its more heavily fluorinated analog (1,1,1,3,3,3-hexafluoro-2-propanol, HFIP) [1]. The measured second-order rate constant for TFIP oxidation provides a quantitative benchmark for selecting this compound in reactions where precise control over oxidative reactivity is required [1].
| Evidence Dimension | Second-order rate constant for oxidation |
|---|---|
| Target Compound Data | Rate constant for 1,1,1-trifluoro-2-propanol (quantitative value reported in Norcross et al., 1997) |
| Comparator Or Baseline | 2-Propanol (non-fluorinated baseline) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, hexafluorinated analog) |
| Quantified Difference | Statistically significant difference in rate constants between TFIP and both comparators, with TFIP exhibiting intermediate reactivity reflecting its partial fluorination status |
| Conditions | Potassium tetraoxoferrate(VI) oxidant, basic aqueous conditions, ambient temperature |
Why This Matters
This kinetic differentiation enables researchers to rationally select TFIP over alternative alcohols when a specific oxidation rate profile is required, rather than relying on trial-and-error substitution.
- [1] Norcross, B. E.; Lewis, W. C.; Gai, H.; Noureldin, N. A.; Lee, D. G. The oxidation of secondary alcohols by potassium tetraoxoferrate(VI). Can. J. Chem. 1997, 75 (2), 129–139. View Source
